molecular formula C11H21NO2 B14462506 N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide CAS No. 65783-52-0

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide

Katalognummer: B14462506
CAS-Nummer: 65783-52-0
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: NAZLNQCRWAFUQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Heptenyl Chain: This step involves the construction of the heptenyl chain with the desired functional groups. Common reagents include alkenes and alcohols.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65783-52-0

Molekularformel

C11H21NO2

Molekulargewicht

199.29 g/mol

IUPAC-Name

N-(7-hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide

InChI

InChI=1S/C11H21NO2/c1-9(8-13)6-5-7-10(2)12(4)11(3)14/h6,10,13H,5,7-8H2,1-4H3

InChI-Schlüssel

NAZLNQCRWAFUQM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)CO)N(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.